Vinthionine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70858-14-9 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-ethenylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-10-4-3-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
ZDASADFVRGVYFK-YFKPBYRVSA-N |
SMILES |
C=CSCCC(C(=O)O)N |
Isomeric SMILES |
C=CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CSCCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinthionine; L-Vinthionine; S-Ethenyl-L-homocysteine; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Vinthionine
Chemical Synthesis Approaches for Vinthionine and Related Analogs
Development of Novel Synthetic Routes to L-Vinthionine
The synthesis of L-Vinthionine (S-vinyl-L-homocysteine) has been achieved through chemical routes, providing access to this methionine analog for research. One reported method involves the use of L-homocystine as a starting material. In this approach, L-homocystine is subjected to reduction with sodium metal in anhydrous ammonia (B1221849). Following the reduction, the ammonia is evaporated, and the resulting residue is taken up in dimethyl sulfoxide (B87167) (DMSO) for further processing rsc.orgrsc.org.
The chemical characterization of synthesized L-Vinthionine can be confirmed through spectroscopic methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its structure. The proton (¹H NMR) and carbon (¹³C NMR) spectra exhibit characteristic signals corresponding to the vinyl group and the amino acid backbone. rsc.orgamazonaws.com
Table 1: Key NMR Spectroscopic Data for this compound
| NMR Type | Solvent | Frequency | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | D₂O/K₂CO₃ | 400 MHz | 6.33 | dd | 16.9, 10.3 | Vinyl -CH= |
| 5.24 | d | 10.3 | Vinyl =CH₂ (cis) | |||
| 5.16 | d | 16.9 | Vinyl =CH₂ (trans) | |||
| 3.74 | t | 6.2 | α-CH | |||
| 2.77 | t | 7.3 | γ-CH₂ | |||
| 2.10 | m | - | β-CH₂ | |||
| ¹³C NMR | D₂O | 100 MHz | 174.45 | - | - | Carboxyl Carbon |
| 130.68 | - | - | Vinyl -CH= | |||
| 112.70 | - | - | Vinyl =CH₂ | |||
| 53.94 | - | - | α-Carbon | |||
| 30.17 | - | - | γ-Carbon | |||
| 26.42 | - | - | β-Carbon | |||
| Data derived from amazonaws.com. |
Stereoselective Synthesis of this compound Derivatives for Research Applications
A significant derivatization of L-Vinthionine for research applications involves its conversion into S-adenosyl-vinthionine (AdoVin). This derivative serves as an analog of S-adenosyl-L-methionine (AdoMet or SAM), a crucial biological methyl donor. The synthesis of AdoVin from L-Vinthionine and adenosine (B11128) triphosphate (ATP) is typically achieved enzymatically, catalyzed by methionine S-adenosyl transferase (MAT, EC 2.5.1.6) amazonaws.comresearchgate.netresearchgate.net. This enzymatic pathway is notable for its stereoselectivity, as MAT exhibits strict stereospecificity, primarily utilizing L-methionine and its analogs as substrates researchgate.netnih.gov.
AdoVin has found particular utility in chemical biology as a functional probe. Its application in studies of AdoMet-dependent methyltransferases highlights its role in investigating enzyme mechanisms and identifying unknown substrates researchgate.net.
Design and Derivatization Strategies for this compound-Based Probes
Structural Modifications of this compound for Enhanced Specificity and Reactivity
The design of this compound-based probes, particularly S-adenosyl-vinthionine (AdoVin), exemplifies strategic structural modification to enhance specificity and reactivity for biochemical investigations. In the context of AdoMet-dependent methyltransferases, the natural cofactor AdoMet possesses an electrophilic methyl sulfonium (B1226848) group that acts as an alkyl donor. For AdoVin, this methyl sulfonium is replaced with a vinyl sulfonium moiety researchgate.net.
This specific structural modification transforms AdoVin into a Michael acceptor. This allows AdoVin to undergo an addition reaction with a nucleophilic substrate, leading to the in situ formation of a covalent bisubstrate-adduct. This adduct remains tightly complexed with the target enzyme, such as thiopurine S-methyltransferase (TPMT, EC 2.1.1.67) researchgate.net. The formation of this stable, enzyme-bound adduct is a critical feature that enhances the specificity of the probe, enabling the capture and subsequent identification of unknown substrates from complex biological mixtures like crude cell lysates researchgate.net. The vinyl thioether functionality inherent in this compound and its derivatives also offers potential for bioorthogonal modifications, further expanding their utility in chemical biology for applications such as click chemistry rsc.org.
Biochemical and Enzymatic Interaction Studies of Vinthionine
Interactions with Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are crucial enzymes responsible for linking specific amino acids to their corresponding transfer RNAs (tRNAs), a fundamental step in protein biosynthesis. The interaction of Vinthionine with these enzymes provides insights into substrate recognition and enzyme specificity.
Studies investigating the activation of L-Vinthionine by methionyl-tRNA synthetase (MetRS), particularly in bacterial models such as Escherichia coli, have revealed that synthetic L-Vinthionine is generally not activated by purified E. coli MetRS. wikipedia.orgnih.govguidetopharmacology.org This indicates a lack of direct substrate capability for the bacterial enzyme. wikipedia.org
Despite this, surprising incorporation of L-Vinthionine into bacteriophage lysozyme (B549824) was observed in E. coli when the methionine analogue S-(2-fluoroethyl)-L-homocysteine (L-MFE) was supplied. wikipedia.orgnih.govguidetopharmacology.org This suggests an indirect mechanism for L-Vinthionine's presence in proteins. It has been hypothesized that an "editing" reaction might occur during the activation of L-MFE, leading to the elimination of fluoride (B91410) and the subsequent formation of an activated this compound-tRNA^Met, which is then utilized in protein biosynthesis. guidetopharmacology.org However, direct conversion of L-MFE to observable L-Vinthionine was not detected in solution nuclear magnetic resonance (NMR) experiments involving MetRS and tRNA^Met. guidetopharmacology.org
Enzyme promiscuity refers to an enzyme's ability to catalyze side reactions in addition to its primary, intended reaction, often at slower rates. nih.gov While the direct promiscuous activation of this compound analogs by aminoacyl-tRNA synthetases has not been extensively reported in the provided context, the studies highlight the strict specificity of E. coli methionyl-tRNA synthetase, as it does not directly activate L-Vinthionine. wikipedia.orgguidetopharmacology.org This contrasts with the broader substrate tolerance observed in other enzyme systems, such as certain radical S-adenosyl-L-methionine (rSAM) enzymes, which can functionalize unactivated carbon centers and tolerate variations in substrate side chains. The lack of direct activation of L-Vinthionine by MetRS underscores the enzyme's specificity for its cognate substrate, L-methionine, and its proofreading mechanisms that prevent misacylation. nih.gov
This compound in S-Adenosylmethionine (AdoMet)-Dependent Methyltransferase Systems
S-Adenosylmethionine (AdoMet or SAM) is a ubiquitous co-substrate involved in numerous methyl group transfer reactions catalyzed by methyltransferases (MTases). S-Adenosyl-Vinthionine (AdoVin), an analog of AdoMet, has emerged as a valuable tool for studying these enzymes.
S-Adenosyl-Vinthionine (AdoVin) functions as a chemical probe for AdoMet-dependent methyltransferases. Its design involves replacing the electrophilic methyl sulfonium (B1226848) group of AdoMet with a vinyl sulfonium, which acts as a Michael acceptor. This structural modification allows AdoVin to engage in an addition reaction with nucleophilic enzyme substrates.
The mechanism of action involves the formation of a covalent bisubstrate adduct between AdoVin and the enzyme's nucleophilic substrate. This adduct is then tightly complexed within the active site of the methyltransferase. This unique interaction facilitates the study of enzyme-substrate complexes, which are typically transient and difficult to detect. AdoVin can be enzymatically synthesized from this compound and ATP, a reaction catalyzed by methionine S-adenosyl transferase (MAT).
The formation of covalent bisubstrate adducts is a hallmark of AdoVin's utility as a probe. Upon catalysis by a methyltransferase, AdoVin and the nucleophilic substrate undergo a Michael-type addition reaction, resulting in a stable, tightly bound complex with the enzyme. This has been demonstrated with enzymes like thiopurine methyltransferase (TPMT).
The tight binding of these enzyme-substrate-probe complexes, which exhibit enhanced affinity compared to the individual components, allows for their characterization. Native mass spectrometry is a key methodology employed to analyze these persistent complexes directly from cellular milieu without prior separation, providing a powerful means to study enzyme interactions.
AdoVin is integral to methodologies designed for identifying unknown enzyme substrates, particularly within bisubstrate systems. One such framework is Isotope-Labeled, Activity-based Identification and Tracking (IsoLAIT). This approach leverages the ability of AdoVin to form stable, tightly bound [enzyme·substrate·probe] complexes.
The methodology involves incubating AdoVin with an enzyme, often in crude cell lysates, to facilitate the in situ formation of the covalent bisubstrate adduct. The resulting complex is then identified using native mass spectrometry. A crucial advantage of this method is the probe's isotopic pattern, which serves as a flag for the complex and enables the identification of unknown substrates, even without a priori knowledge of their chemical nature. This approach has successfully led to the identification of previously unreported substrates for methyltransferases like TPMT. The AdoVin-based affinity capture methodology is broadly applicable to various enzyme systems, especially those involved in group transfers and possessing multiple substrates, such as glycosyltransferases and kinases.
Research into AdoVin as a Bisubstrate Inhibitor of Methyltransferases
S-adenosyl-vinthionine (AdoVin) represents a significant area of research, particularly concerning its role as a functional probe and bisubstrate inhibitor of S-adenosylmethionine (AdoMet or SAM)-dependent methyltransferases (MTases). wikipedia.orgfishersci.comtci-chemical-trading.com AdoVin is synthesized from L-vinthionine and adenosine (B11128) triphosphate (ATP). wikipedia.org
In the context of methyltransferases, AdoVin is designed to replace the electrophilic methyl sulfonium, which typically acts as an alkyl donor in AdoMet, with a vinyl sulfonium, functioning as a Michael acceptor. fishersci.com This structural modification enables AdoVin to engage in an addition reaction with a nucleophilic substrate, forming a covalent bisubstrate-adduct. fishersci.comtci-chemical-trading.com This adduct then forms a tight complex with the methyltransferase, exemplified by thiopurine methyltransferase (TPMT). fishersci.comtci-chemical-trading.com This mechanism facilitates the affinity-capture and subsequent identification of previously unknown substrates directly from crude cell lysates, thereby serving as a valuable tool for understanding enzyme function. fishersci.com Furthermore, AdoVin's ability to form this adduct with the substrate under the action of TPMT MTase allows it to function as a bisubstrate inhibitor. wikipedia.orgtci-chemical-trading.com Interestingly, S-adenosyl-vinthionine (vinyl-SAM) can also be generated from S-(2-fluoroethyl)-L-homocysteine (FEt-SAM) through the elimination of an HF moiety. nih.gov
This compound's Role in Cellular Metabolic Pathways
This compound's interaction with cellular metabolic pathways has been a subject of detailed biochemical investigation, often in comparison with related amino acids like methionine and ethionine.
Comparative Biochemical Studies of this compound and Related Amino Acids
This compound is recognized as the S-vinyl analog of methionine. uni.lu Comparative studies with ethionine, a known hepatocarcinogen and methionine antagonist, reveal both similarities and distinctions in their biochemical effects. Both DL-vinthionine and DL-ethionine have been shown to induce hepatic carcinomas in rats and mice, although tumors appeared sooner in rats fed ethionine. guidetopharmacology.orgwikidata.org
A notable difference lies in their mutagenic properties. L-Vinthionine, and its DL mixture, act as strong direct mutagens for Salmonella typhimurium strain TA100, a characteristic not observed with L-, D-, or DL-ethionine. guidetopharmacology.orgwikidata.org The mutagenic activity of L-vinthionine can be completely inhibited by a large excess of L-methionine. guidetopharmacology.orgwikidata.org
In terms of energy metabolism, a single intraperitoneal dose of DL-vinthionine in rats led to a reduction in hepatic adenosine triphosphate (ATP) levels, though it was less effective than DL-ethionine in this regard. guidetopharmacology.orgwikidata.org Ethionine, as a substrate for methionine adenosyltransferase (MAT), reacts with ATP to form S-adenosylethionine, a non-metabolizable analog of AdoMet, which causes depletion of hepatic AdoMet and ATP. nih.gov While a similar mechanism might be inferred for this compound, direct accumulation of S-adenosylthis compound in the livers of this compound-treated animals or as a product with a yeast extract capable of forming S-adenosyl derivatives was not successfully demonstrated in one study. wikidata.org Methionine metabolism is intricately linked to various cellular processes, including cellular redox states, methylation potentials, phospholipid balance, and the synthesis of nucleotides and polyamines. nih.gov
Table 1: Comparative Biochemical Properties of this compound and Ethionine
| Property | This compound | Ethionine |
| Structural Relationship | S-vinyl analog of methionine uni.lu | Ethyl analog of methionine wikipedia.org |
| Hepatocarcinogenicity | Induces hepatic carcinomas in rats and mice guidetopharmacology.orgwikidata.org | Induces hepatic carcinomas in rats and mice, often sooner guidetopharmacology.orgwikidata.org |
| Mutagenicity (S. typhimurium TA100) | Strong direct mutagen (L-Vinthionine: 16 revertants/nmol) guidetopharmacology.orgwikidata.org | Not a direct mutagen guidetopharmacology.orgwikidata.org |
| Inhibition of Mutagenicity | Inhibited by L-methionine guidetopharmacology.orgwikidata.org | N/A (not mutagenic) |
| Effect on Hepatic ATP | Reduces hepatic ATP levels (less effective than ethionine) guidetopharmacology.orgwikidata.org | Causes hepatic ATP depletion (more effective than this compound) guidetopharmacology.orgwikidata.org |
| In vivo DNA/RNA/Protein Binding | Binds covalently in vivo uni.luwikipedia.org | Not explicitly stated in provided sources for comparison |
| In vitro DNA/RNA/Protein Binding | Does not bind covalently in vitro uni.luwikipedia.org | Not explicitly stated in provided sources for comparison |
Investigation of this compound-Associated Biochemical Perturbations in In Vitro Models
Investigations into this compound's biochemical perturbations in in vitro models highlight the importance of metabolic activation for its effects. This compound has been shown to bind covalently to rat liver DNA, RNA, and protein in vivo, but this covalent binding does not occur in vitro. uni.luwikipedia.org This suggests that in vivo metabolic activation is a prerequisite for its observed effects, including its mutagenicity and carcinogenicity. uni.luwikipedia.org
While this compound is directly mutagenic in Salmonella typhimurium TA100, with or without external metabolic activation, its mutagenicity is inhibited by a large excess of methionine. uni.lu The precise mechanism of its metabolic activation in vivo in both bacteria and liver remains under study. uni.luwikipedia.org
In Escherichia coli (E. coli) protein biosynthesis, synthetic L-vinthionine itself is not activated by purified E. coli methionyl-tRNA synthetase. uni.lumetabolomicsworkbench.org Attempts to directly express labeled bacteriophage lambda lysozyme (LaL) in the presence of L-vinthionine in E. coli minimal media conditions resulted in no observable LaL production, confirming the lack of substrate capability for the bacterial methionyl-tRNA synthetase. uni.lumetabolomicsworkbench.org This indicates that direct cellular incorporation of this compound into protein via this pathway is unlikely.
However, an intriguing finding is the substantial L-vinthionine incorporation into labeled lysozymes when the methionine analogue S-(2-fluoroethyl)-L-homocysteine (L-MFE) is bioincorporated into bacteriophage lysozyme overproduced in E. coli. uni.lumetabolomicsworkbench.org This suggests an indirect cellular processing pathway where L-MFE is converted to L-vinthionine during protein biosynthesis. uni.lumetabolomicsworkbench.org
Protein Bioincorporation and Post-Translational Modification via this compound
The unique chemical structure of this compound, particularly its vinyl thioether moiety, makes it a valuable target for strategies involving protein bioincorporation and post-translational modification.
Strategies for Site-Specific Incorporation of this compound into Recombinant Proteins
Direct site-specific incorporation of synthetic L-vinthionine into recombinant proteins using conventional methods, such as through the E. coli methionyl-tRNA synthetase, has proven ineffective. uni.lumetabolomicsworkbench.org This highlights a challenge in directly leveraging this compound for protein engineering.
However, an indirect and effective strategy has emerged through the cellular processing of the methionine analogue S-(2-fluoroethyl)-L-homocysteine (L-MFE). When L-MFE is bioincorporated into proteins, such as bacteriophage lysozyme overproduced in Escherichia coli, a significant amount of L-vinthionine is subsequently found within the labeled proteins. uni.lumetabolomicsworkbench.org This suggests that L-MFE undergoes a cellular transformation to L-vinthionine during protein biosynthesis. This indirect approach is currently the only known method to introduce this compound into proteins produced directly in E. coli without the need for more complex engineered amino acid tRNA synthetase/tRNA pairs or cell-free protein synthesis systems. uni.lumetabolomicsworkbench.org The development of dual bioorthogonal strategies, allowing the introduction of two distinct reactive or biophysical probes into the same protein, is an area where this indirect incorporation of this compound via L-MFE could prove beneficial. metabolomicsworkbench.org
Introduction of Bioorthogonal Handles into Proteins Using Vinyl Thioether Moieties
The vinyl thioether moiety present in this compound-containing proteins offers a versatile "bioorthogonal handle" for various chemical biology applications, particularly in "click chemistry." uni.lumetabolomicsworkbench.org Bioorthogonal handles are crucial for enabling selective protein labeling within living systems without interfering with native biochemical processes. uni.lumetabolomicsworkbench.org
The vinyl sulfide (B99878) functionality, characteristic of this compound, is capable of undergoing specific chemical reactions. For instance, it can participate in cycloaddition reactions with o-quinolinone quinone methides. uni.lu Additionally, upon alkylation, vinyl sulfides can undergo nucleophilic modifications. uni.lu The utility of vinyl thioether moieties extends beyond proteins; vinyl thioether-modified thymidine (B127349) has been successfully employed for bioorthogonal metabolic DNA labeling, facilitating catalyst-free bioorthogonal ligation with o-quinolinone quinone methide to visualize DNA localization within cells. This demonstrates the broader applicability and potential of vinyl thioether functionalities in creating versatile tools for studying biomolecules.
Development of Dual Bioorthogonal Labeling Approaches with this compound Derivatives
The development of dual bioorthogonal labeling strategies is a significant area of interest in chemical biology, aiming to introduce two distinct reactive or biophysical probes into the same protein. While synthetic L-vinthionine itself is not directly incorporated into proteins as an unnatural amino acid under standard bioincorporation conditions, nor is it activated by purified Escherichia coli methionyl-tRNA synthetase, its formation within biological systems presents a unique opportunity. rsc.org
Research has shown that L-vinthionine can be surprisingly incorporated into proteins, such as bacteriophage lysozyme, when the methionine analogue S-(2-fluoroethyl)-L-homocysteine (L-MFE) is bioincorporated during protein biosynthesis in Escherichia coli. rsc.orgresearchgate.net This indirect pathway of generating this compound-containing proteins offers an alternative strategy to introduce vinyl thioether moieties for click chemistry applications. rsc.orgresearchgate.net
The presence of L-vinthionine, which can serve as a potentially modifiable vinyl sulfide functionality, alongside a highly sensitive 19F NMR nucleus located in the L-MFE side chain within the same protein, could enable dual labeling applications. This approach holds potential for the covalent modification or immobilization of medicinally relevant receptors and target enzymes. Such modifications could facilitate drug screening by allowing the monitoring of ligand binding through protein-observed 19F NMR. rsc.org
The concept of bioorthogonal labeling relies on chemical reactions that proceed selectively and efficiently within living systems without interfering with endogenous biological processes. Common bioorthogonal functional groups include azides, alkynes, aldehydes, and ketones, which can undergo chemoselective ligation reactions like copper-catalyzed Huisgen cycloaddition (Click chemistry) or strain-promoted inverse electron-demand Diels-Alder reactions. gbiosciences.comthermofisher.comtcichemicals.comnih.govresearchgate.netfrontiersin.org The vinyl sulfide group of this compound provides a handle for such click chemistry applications. rsc.org
This compound Interactions with Cellular Macromolecules
This compound exhibits notable interactions with key cellular macromolecules, including DNA, RNA, and proteins, particularly after metabolic activation. These interactions are crucial for understanding its biological effects, including its observed carcinogenicity and mutagenicity.
Research on Covalent Binding of this compound to DNA, RNA, and Protein in Biological Systems
Studies utilizing [Vinyl-14C]this compound have demonstrated its capacity to bind covalently to rat liver DNA, RNA, and protein in vivo. nih.govoup.commedkoo.comsigmaaldrich.com This covalent binding is a significant finding, as it suggests a direct interaction with the genetic material and cellular machinery.
A critical observation is that this covalent binding does not occur in vitro. nih.govoup.commedkoo.comsigmaaldrich.com This disparity indicates that this compound requires metabolic activation within the living organism to form electrophilic metabolites capable of reacting with these macromolecules. nih.govoup.com The covalent interactions of such electrophilic metabolites with DNA are considered essential in the majority of chemical carcinogenic processes, potentially leading to promutagenic carcinogen-DNA adducts or DNA lesions. oup.com
This covalent binding is strongly implicated in the hepatocarcinogenic effects of this compound in rats and mice. For instance, in liver tumors induced by this compound in male B6C3F1 mice, a high frequency of activated H-ras oncogenes was observed. Specifically, 37 out of 37 this compound-induced hepatomas exhibited H-ras mutations in codon 61, predominantly C→A transversions in the first base and A→T transversions in the second base. nih.govoup.com These mutation spectra are distinct from those seen in spontaneous hepatomas, further supporting the role of this compound's covalent binding to DNA in inducing these genetic alterations. nih.gov
Table 1: Summary of this compound Covalent Binding
| Macromolecule | Binding Location (in vivo) | Binding (in vitro) | Implication |
| DNA | Rat liver | Not observed | Requires metabolic activation; linked to H-ras mutations and hepatocarcinogenesis nih.govoup.commedkoo.comsigmaaldrich.com |
| RNA | Rat liver | Not observed | Requires metabolic activation nih.govoup.commedkoo.comsigmaaldrich.com |
| Protein | Rat liver | Not observed | Requires metabolic activation nih.govoup.commedkoo.comsigmaaldrich.com |
Studies on the Mutagenic Properties of this compound in Bacterial Test Systems
This compound has been shown to be directly mutagenic in bacterial test systems, specifically in Salmonella typhimurium strains TA100 and TA1535. nih.govoup.commedkoo.com The bacterial reverse mutation test, commonly known as the Ames test, is a widely used initial screen for genotoxic activity, particularly for detecting point mutations. ecfr.govoecd-ilibrary.orgxenometrix.chcornell.edu This test utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to identify substances that can cause point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs, thereby restoring the bacteria's ability to synthesize an essential amino acid. ecfr.govoecd-ilibrary.orgxenometrix.ch
The mechanism behind this compound's metabolic activation in bacteria and liver in vivo is an ongoing area of study. nih.govoup.commedkoo.com Interestingly, the mutagenicity of this compound can be inhibited by the presence of a large excess of methionine. oup.com This observation suggests a competitive interaction or a pathway involving methionine metabolism. In contrast to this compound, ethionine, a related compound, has been noted to be mutagenically inactive. oup.com
Table 2: Mutagenic Properties of this compound in Bacterial Test Systems
| Test System | Outcome | Notes |
| Salmonella typhimurium TA100 | Directly mutagenic nih.govoup.commedkoo.com | Mutagenicity inhibited by excess methionine oup.com |
| Salmonella typhimurium TA1535 | Directly mutagenic nih.govoup.commedkoo.com | Mutagenicity inhibited by excess methionine oup.com |
The direct mutagenicity of this compound in these bacterial strains, coupled with its in vivo covalent binding to DNA and its association with H-ras oncogene activation in mouse liver tumors, underscores its genotoxic potential. nih.govoup.com
Cellular and Molecular Research with Vinthionine in Non Human Models
Vinthionine as a Tool in Chemical Biology for Cellular Probing
Application of Bioorthogonal Chemistry in Living Cells Using this compound Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with the endogenous biochemical environment. wikipedia.org This concept, coined by Carolyn R. Bertozzi in 2003, has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time within living systems, circumventing issues of cellular toxicity. wikipedia.org Key characteristics of bioorthogonal reactions include rapid kinetics, biocompatibility (functioning under physiological conditions of pH, temperature, and aqueous environments), and accessible engineering for incorporating chemical reporters into biomolecules. wikipedia.org
This compound derivatives hold potential in this field, particularly through the generation of vinyl thioether moieties. While synthetic L-vinthionine itself is not activated by purified Escherichia coli methionyl-tRNA synthetase, the indirect preparation of this compound-containing proteins offers an alternative strategy to introduce vinyl thioether groups for "click chemistry" applications on proteins. researchgate.net This approach allows for the site-specific labeling and modification of proteins within living cells, enabling researchers to track dynamic processes and visualize biomolecules with high specificity. wikipedia.orgnih.govcolumbia.edu
Bioorthogonal chemical imaging platforms, often coupling stimulated Raman scattering (SRS) microscopy with tiny, Raman-active vibrational probes like alkynes, demonstrate the power of such techniques in live systems. columbia.edu These methods allow for the imaging of various small biomolecules, including amino acids, in live biological systems ranging from individual cells to animal tissues and model organisms like zebrafish and mice. wikipedia.orgcolumbia.eduantibodysociety.org The compatibility of these platforms with live-cell biology facilitates real-time imaging of small-molecule dynamics, paving the way for multicolor bioorthogonal chemical imaging in the era of "omics" research. columbia.edu
Probing Specific Cellular Pathways and Interactions with this compound-Based Reagents
This compound-based reagents have proven particularly effective in probing specific cellular pathways and interactions, primarily through the use of S-adenosyl-vinthionine (AdoVin). AdoVin serves as a functional analog of S-adenosyl-L-methionine (AdoMet or SAM), a crucial cofactor for methyltransferases (MTases) that catalyze methylation reactions of DNA, RNA, proteins, and small molecules. researchgate.netnih.govresearchgate.netresearchgate.net
A key application of AdoVin lies in its ability to form a tightly bound bisubstrate adduct in situ. By replacing the electrophilic methyl sulfonium (B1226848) (alkyl donor) in AdoMet with a vinyl sulfonium (Michael acceptor) in AdoVin, an addition reaction occurs between AdoVin and a nucleophilic substrate. researchgate.net This reaction leads to the formation of a covalent bi-substrate-adduct that remains tightly complexed with the target enzyme, such as thiopurine S-methyltransferase (TPMT, EC 2.1.1.67). researchgate.net
This methodology allows for the identification of unknown substrates directly from crude cell lysates without the need for prior separation. researchgate.net Furthermore, this approach is versatile and applicable to other enzyme systems, even when the enzyme itself is unknown. researchgate.net The formation of these stable enzyme-substrate complexes, as demonstrated with AdoVin and NMT (Qu et al., 2016), is also valuable for crystallographic studies, providing insights into the catalytic mechanisms and active site structures of these enzymes. researchgate.net
The use of AdoVin as a probe for S-adenosyl-L-methionine (SAM)-dependent methyltransferases highlights its utility in studying the functional activity of these enzymes and identifying new MTase substrates. researchgate.netnih.govresearchgate.netresearchgate.net This is particularly significant given the critical role of MTases in various cellular functions and their association with numerous human diseases. nih.govresearchgate.net
Table 1: Key this compound Derivatives and Their Applications in Non-Human Models
| Compound Name | Derivative Type | Application in Bioorthogonal Chemistry | Application in Probing Cellular Pathways | Non-Human Models |
| This compound | Core compound | Precursor for vinyl thioether moieties for click chemistry on proteins | - | Escherichia coli |
| S-adenosyl-vinthionine (AdoVin) | SAM analog | - | Probing methyltransferases (MTases), identifying unknown substrates, forming stable enzyme-substrate adducts | Cellular milieu (e.g., crude cell lysates) |
Advanced Characterization and Computational Studies of Vinthionine
Spectroscopic and Chromatographic Analysis of Vinthionine and Its Metabolites
Detailed analytical techniques are essential for the identification, quantification, and purity assessment of this compound and its various metabolites and adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic spectral data that confirm its molecular structure.
For this compound, specific NMR data have been reported:
¹H-NMR (400 MHz, D₂O/K₂CO₃): Key resonances include a double doublet at δ 6.33 ppm (1H, J = 16.9 Hz, 10.3 Hz), doublets at δ 5.24 ppm (1H, J = 10.3 Hz) and δ 5.16 ppm (1H, J = 16.9 Hz), a triplet at δ 3.74 ppm (1H, J = 6.2 Hz), a triplet at δ 2.77 ppm (2H, J = 7.3 Hz), and a multiplet at δ 2.10 ppm (2H). amazonaws.com
¹³C-NMR (100 MHz, D₂O): Characteristic carbon signals are observed at δ 174.45, 130.68, 112.70, 53.94, 30.17, and 26.42 ppm. amazonaws.com
These spectral fingerprints are crucial for confirming the successful synthesis and integrity of this compound. Furthermore, NMR spectroscopy has been utilized to verify the incorporation of this compound residues into proteins, particularly when studying the cellular processing of methionine analogs. rsc.orgrsc.org The presence of vinyl proton resonances between 5.0 ppm and 6.5 ppm in ¹H NMR spectra can serve as a simple indicator for this compound incorporation into labeled proteins. rsc.org The integration of ¹H NMR signals also allows for quantitative analysis of this compound in solutions.
Mass Spectrometry-Based Methods for Identification and Quantification of this compound and Its Adducts
Mass spectrometry (MS) techniques are indispensable for the precise identification and quantification of this compound and its biological adducts, offering high sensitivity and specificity.
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) has been employed for the characterization of this compound and its S-adenosyl derivative, AdoVin, along with their adducts. amazonaws.com For this compound, the observed mass spectrum typically shows a molecular ion (M⁺) at m/z 162.07, closely matching the expected m/z of 162.05 (mass difference 0.02 Da). amazonaws.com Tandem mass spectrometry (MS/MS), specifically Collision-Induced Dissociation (CID) MS/MS, provides characteristic fragmentation patterns of the precursor ion (m/z 162.07), aiding in its definitive identification. amazonaws.com
High-resolution mass spectrometry, such as Bruker Solarix XR ESI-FT-ICR, is used for accurate mass measurements of reaction mixtures containing this compound and its derivatives. amazonaws.com
A significant application of MS in this compound research is in the identification of enzyme-substrate-probe complexes using native mass spectrometry. S-adenosyl-vinthionine (AdoVin) acts as a probe that forms a tightly bound [enzyme•substrate•probe] complex upon catalysis by enzymes like thiopurine-S-methyltransferase (TPMT). osu.eduresearchgate.netnih.govnih.govnih.gov Native MS maintains protein complexation in the gas phase, allowing for the direct detection of these intact complexes from cellular milieux without extensive separation. osu.edunih.gov Tandem mass spectrometry can then be used to dissociate the enzyme from the adduct, and the probe's unique isotope pattern helps identify even unknown substrates and enzymes within the complex. osu.edu Extracted ion chromatograms are also utilized to monitor specific m/z values, such as m/z 162.0 for this compound and m/z 610.0 for the AdoVin-TNB adduct, indicating their presence and interaction. amazonaws.com
High-Resolution Chromatographic Techniques for Separation and Purity Assessment
High-resolution chromatographic techniques are vital for the separation, purification, and purity assessment of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose.
An Agilent 1200 HPLC system, often coupled in-line with mass spectrometers, is used for the characterization of AdoVin and its adducts. amazonaws.com Separation of this compound and its derivatives can be achieved using a strong cation exchange (SCX) column, such as a ProPac SCX-10 analytical column (4×250 mm). amazonaws.com
Typical chromatographic conditions include:
Mobile Phase A: 20% acetonitrile (B52724) and 0.07% NH₄OH in water (pH 3). amazonaws.com
Mobile Phase B: 50 mM (NH₄)₂SO₄, 20% acetonitrile, and 0.07% NH₄OH in water (pH 3). amazonaws.com
Flow Rate: 1 mL/min. amazonaws.com
Gradient Program: A common gradient starts with 0% mobile phase B, linearly increases to 50% mobile phase B over 20 minutes, then returns to 0% mobile phase B over 1 minute, followed by a 9-minute hold at 0% mobile phase B. amazonaws.com
Detection of AdoVin in HPLC is often monitored by UV absorption at 260 nm. amazonaws.com HPLC chromatograms, particularly at wavelengths like 325 nm, are also used to analyze the formation and binding of adducts, such as the AdoVin-TNB adduct with TPMT, confirming its tight association with the enzyme. amazonaws.com
Structural Biology Approaches for this compound-Interacting Systems
Structural biology approaches aim to visualize the precise atomic arrangements of this compound when it interacts with biological macromolecules, providing mechanistic insights into its function.
X-ray Crystallography of Enzyme-Vinthionine Adducts and this compound-Containing Proteins
X-ray crystallography is a primary technique for determining the three-dimensional atomic structures of proteins and their complexes with ligands. While specific Protein Data Bank (PDB) entries for direct enzyme-vinthionine adducts were not explicitly found in the search results, the principles of this compound's interactions suggest that such structures would be highly informative.
This compound, particularly as S-adenosyl-vinthionine (AdoVin), is known to form covalent bisubstrate adducts with enzymes like thiopurine methyltransferase (TPMT) during catalysis. nih.govnih.gov This tight binding, resulting from an addition reaction between AdoVin's vinyl sulfonium (B1226848) and a nucleophilic substrate, makes these complexes ideal candidates for structural determination by X-ray crystallography. nih.gov Such studies would reveal the precise binding modes, conformational changes induced by adduct formation, and the molecular basis of enzyme inhibition or modification. X-ray crystallography provides atomic-resolution models, which are critical for understanding chemical bonds, crystallographic disorder, and the intricate details of protein-ligand interactions. libretexts.orgwikipedia.org The technique has been instrumental in elucidating enzyme mechanisms and specificity of protein-ligand interactions. nih.gov
Electron Microscopy for High-Resolution Visualization of this compound-Modified Biological Structures
Electron microscopy (EM), particularly cryo-electron microscopy (cryo-EM), offers high-resolution visualization of biological structures, including large protein complexes and modified biological assemblies. While direct reports of cryo-EM studies specifically on "this compound-modified biological structures" were not extensively detailed in the search results, the technique's capabilities are highly relevant to this area of research.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling techniques play a crucial role in understanding the behavior, interactions, and potential applications of chemical compounds like this compound and its derivatives. These in silico methods provide insights into molecular mechanisms that are difficult to probe experimentally, aiding in the elucidation of binding modes, conformational dynamics, and reaction pathways.
Molecular Docking Simulations to Predict this compound Interactions with Biological Receptors and Enzymes
Molecular docking simulations are widely employed to predict the preferred orientation of a ligand, such as this compound or its analogs, when bound to a protein or enzyme, thereby estimating the binding affinity. While direct docking studies focusing solely on this compound (C₆H₁₁NO₂S) are not extensively documented in the public domain, its S-adenosyl analog, S-adenosyl-vinthionine (also referred to as vinyl-SAM), has been a subject of computational interest. umich.eduintelliatx.comucl.ac.ukresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations of Protein-Vinthionine Complexes to Elucidate Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems. This allows for the study of conformational changes, stability of protein-ligand complexes, and the dynamic nature of binding interactions.
Although detailed MD simulations specifically on this compound (C₆H₁₁NO₂S) or its direct protein complexes are not widely reported in the provided search results, the utility of MD in studying SAM analogs, which include S-adenosyl-vinthionine, is well-established. For example, MD simulations have corroborated strong binding affinities of SAM and S-adenosylhomocysteine (SAH) to hypothetical proteins (HP) in the context of tRNA methylation processes, with binding affinities reported as 7.4 and 7.5 kcal/mol, respectively. acs.org While this example pertains to SAM and SAH, it illustrates the type of dynamic information that MD simulations can provide for similar S-adenosyl compounds like S-adenosyl-vinthionine when interacting with methyltransferases.
The ability of S-adenosyl-vinthionine to form a persistent [enzyme*substrate-probe] complex upon catalysis by thiopurine-S-methyltransferase (TPMT, EC 2.1.1.67) suggests that MD simulations could be employed to elucidate the conformational dynamics involved in the formation and stability of this adduct. researchgate.netnih.gov Such simulations could reveal the specific interactions and structural adjustments that occur upon binding, providing a deeper understanding of its function as a functional probe.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Study Reaction Mechanisms Involving this compound
Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the chemically reactive part of a system with the computational efficiency of molecular mechanics for the larger environmental part. This hybrid approach is particularly powerful for studying reaction mechanisms in complex biological environments.
S-adenosyl-vinthionine has been highlighted as a functional probe for AdoMet-dependent methyltransferases, capable of capturing unknown substrates via the in situ formation of tightly bound bisubstrate adducts. intelliatx.comucl.ac.ukresearchgate.netnih.govresearchgate.net The formation of such adducts involves chemical reactions within the enzyme's active site. QM/MM approaches are ideally suited to investigate the precise reaction mechanisms, transition states, and energy barriers associated with the formation of these covalent complexes. For instance, QM/MM simulations are used to study reaction mechanisms of inhibitors with enzymes, elucidating key residues and their roles in stabilizing reaction intermediates and transition states. nih.gov The application of QM/MM to the interaction of S-adenosyl-vinthionine with methyltransferases, such as TPMT, could provide atomistic details of the covalent bond formation and the subsequent trapping of the adduct, offering critical insights into the enzymatic catalysis and the probe's mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to establish mathematical models or qualitative relationships between the chemical structure of compounds and their biological activities. These studies are crucial for predicting the activity of new compounds and for rational drug design.
Despite the known biological activities of this compound, such as its mutagenicity, and the use of S-adenosyl-vinthionine as a functional probe, specific detailed QSAR or SAR studies focusing on this compound or its direct analogs were not found in the provided search results. QSAR models typically correlate physicochemical properties (e.g., hydrophobicity, electronic properties, steric features) with biological activity using statistical methods. nih.govnih.gov SAR, on the other hand, describes the qualitative relationship between structural features and activity. nih.gov
Given this compound's known interaction with cellular components (DNA, RNA, protein) and its mutagenic properties Current time information in East Hants, CA.researchgate.net, QSAR/SAR studies could be highly relevant for:
Identifying key structural features: Determining which parts of the this compound molecule are responsible for its mutagenicity or its ability to form covalent adducts.
Designing less toxic analogs: If the mechanism of mutagenicity is understood, QSAR/SAR could guide the design of this compound analogs that retain desired probe functionalities but with reduced adverse biological effects.
Optimizing probe efficiency: For S-adenosyl-vinthionine, QSAR/SAR could help optimize its binding affinity and reactivity with target methyltransferases.
While no direct studies were identified, the principles of QSAR/SAR are broadly applicable to understanding and modifying the biological impact of compounds like this compound.
In Silico Prediction of this compound's Biochemical Behavior
In silico prediction of biochemical behavior involves using computational tools to forecast how a compound will interact with biological systems, including its metabolism, absorption, distribution, and potential for toxicity or specific biological activities.
This compound is known to bind covalently to rat liver DNA, RNA, and protein in vivo and is directly mutagenic in Salmonella typhimurium TA100 and TA1535. Current time information in East Hants, CA.researchgate.net The mechanism of its metabolic activation in vivo in bacteria and liver is currently under study. researchgate.net In silico methods could be employed to predict various aspects of this compound's biochemical behavior, such as:
Metabolic Pathways: Predicting the enzymes involved in its metabolic activation or detoxification, which could explain its in vivo mutagenicity. researchgate.net
Target Identification: Further predicting specific biological receptors or enzymes beyond methyltransferases that this compound or its metabolites might interact with.
Toxicity Prediction: Applying computational toxicology models to predict other potential adverse effects, given its known mutagenicity. nih.gov While general in silico prediction tools exist for various biochemical properties like peptide toxicity researchgate.net, protein stability ucl.ac.uk, and protein-protein interactions mdpi.com, specific in silico studies detailing the comprehensive biochemical behavior of this compound were not found in the current literature search. However, the known biological activities of this compound make it a prime candidate for such predictive analyses, particularly in understanding its in vivo effects and potential for metabolic activation.
Applications of Vinthionine in Advanced Research Methodologies
Development of Activity-Based Probes for Enzymatic Systems
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes within their native environment. nih.gov Vinthionine and its derivatives have proven instrumental in the design of such probes, particularly for studying enzyme classes like methyltransferases.
A significant advancement in the study of enzyme-substrate interactions is the Isotope-Labeled, Activity-Based Identification and Tracking (IsoLAIT) platform. osu.edunih.govresearchgate.net This innovative framework addresses the challenge of detecting transient enzyme-substrate complexes. osu.edunih.govnih.gov In the IsoLAIT system, a common substrate, such as S-adenosyl-L-methionine (AdoMet) for methyltransferases, is substituted with an analog like S-adenosyl-L-vinthionine (AdoVin). osu.edunih.govnih.gov AdoVin acts as a probe, forming a stable, tightly bound complex with the enzyme and its substrate upon catalysis. osu.edunih.govnih.gov
The persistence of this [enzyme·substrate·probe] complex allows for its identification using native mass spectrometry directly from complex biological mixtures, such as cell lysates, without the need for extensive separation procedures. osu.edunih.govnih.gov A key feature of the IsoLAIT platform is the incorporation of an isotopic flag within the probe. osu.eduresearchgate.net This unique isotopic signature facilitates the clear identification of the complex, even when the constituent enzyme or substrate is unknown. osu.edunih.govresearchgate.net This capability is particularly valuable for identifying novel enzyme-substrate pairs and for characterizing enzymes with unknown functions. osu.eduresearchgate.net The broad applicability of IsoLAIT extends to other enzyme systems that catalyze group transfer reactions, including glycosyltransferases and kinases. osu.eduresearchgate.netnih.gov
The synthesis of the S-adenosyl-L-vinthionine (AdoVin) probe is achieved enzymatically. nih.govosu.edu S-adenosyl-methionine synthetase (MAT) catalyzes the reaction between this compound and ATP to produce AdoVin. nih.govosu.eduvulcanchem.com This enzymatic synthesis can be performed using both unlabeled and isotopically labeled ATP, allowing for the creation of the crucial isotopic flag. nih.govosu.edu
S-adenosyl-L-vinthionine (AdoVin) has emerged as a highly effective and versatile probe for investigating the activity of S-adenosyl-methionine (AdoMet)-dependent methyltransferases (MTases). nih.govgithub.ioacs.org The core of AdoVin's utility lies in the replacement of the electrophilic methyl group found in AdoMet with a vinyl sulfonium (B1226848) group, which acts as a Michael acceptor. nih.govgithub.io
This chemical modification allows AdoVin to participate in an enzyme-catalyzed addition reaction with a nucleophilic substrate. nih.govgithub.io The result is the formation of a stable, covalent bisubstrate adduct that remains tightly bound to the methyltransferase. nih.govgithub.ioacs.org This strong interaction is a consequence of synergistic binding, a phenomenon often observed with multisubstrate-adduct inhibitors. nih.govgithub.io
The ability of AdoVin to form these stable adducts has been successfully demonstrated with thiopurine methyltransferase (TPMT). nih.govgithub.io In the presence of TPMT, AdoVin reacts with thiol-containing substrates to form a covalent adduct, effectively trapping the substrate at the enzyme's active site. github.io This mechanism-based approach has proven powerful for identifying previously unknown substrates of MTases directly from crude cell lysates, offering a significant advantage over traditional methods. nih.govacs.org The versatility of this approach suggests its potential application to other enzyme systems, even in cases where the specific enzyme is not yet identified. nih.govacs.org
| Probe | Enzyme Class | Mechanism of Action | Application |
| S-Adenosyl-L-vinthionine (AdoVin) | Methyltransferases (MTases) | Forms a covalent bisubstrate adduct with the nucleophilic substrate, trapping it at the active site. nih.govgithub.io | Identification of unknown MTase substrates from complex mixtures like cell lysates. nih.govacs.org |
| Isotope-Labeled AdoVin (within IsoLAIT) | Methyltransferases, Glycosyltransferases, Kinases | Creates a stable, isotopically flagged [enzyme·substrate·probe] complex for detection by native mass spectrometry. osu.edunih.govresearchgate.net | Identification of unknown enzyme-substrate pairs without prior knowledge of the components. osu.eduresearchgate.net |
Tools for Protein Engineering and Unnatural Amino Acid Incorporation
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for introducing novel chemical functionalities. nih.govrsc.org This approach allows for the site-specific labeling of proteins with probes, dyes, or other tags, enabling detailed functional studies. nih.govnih.gov
Recent research has demonstrated the surprising bioincorporation of this compound into proteins, offering a new avenue for targeted protein labeling. researchgate.net Studies involving the methionine analogue S-(2-fluoroethyl)-l-homocysteine (l-MFE) in Escherichia coli revealed that, in addition to the expected incorporation of l-MFE, a significant amount of l-vinthionine was also integrated into the synthesized proteins. researchgate.net
This finding is particularly noteworthy because synthetic l-vinthionine itself is not activated by E. coli methionyl-tRNA synthetase. researchgate.net The indirect incorporation of this compound through the cellular processing of l-MFE presents a novel strategy for introducing a vinyl thioether moiety into proteins. researchgate.net This functionality can serve as a handle for "click chemistry" reactions, providing a versatile tool for protein modification and labeling. researchgate.net
The introduction of bioorthogonal handles into proteins is crucial for their specific labeling and functional analysis in complex biological systems. nih.govnih.gov These handles are chemically inert to the vast array of functional groups present in cells but can react selectively with an externally supplied probe. nih.gov The vinyl sulfide (B99878) group of this compound, introduced into proteins as described above, represents such a bioorthogonal handle. researchgate.net
The azide (B81097) and alkyne groups are among the most widely used bioorthogonal functionalities due to their small size and stability. nih.govnih.gov The site-specific incorporation of UAAs containing these groups allows for precise protein labeling through reactions like the Staudinger ligation or azide-alkyne cycloadditions. nih.govnih.gov These methods enable the attachment of a wide range of probes, including fluorophores and affinity tags, to study protein localization, interactions, and dynamics. nih.govnih.gov The ability to introduce multiple, distinct bioorthogonal handles into a single protein further expands the possibilities for sophisticated functional studies. researchgate.net
| Strategy | Description | Key Features |
| Indirect this compound Bioincorporation | Utilizes the cellular processing of l-MFE to incorporate this compound into proteins in E. coli. researchgate.net | Introduces a vinyl thioether moiety for subsequent "click chemistry" modifications. researchgate.net |
| UAA Incorporation with Bioorthogonal Groups | Genetically encodes the incorporation of unnatural amino acids containing azide, alkyne, or other reactive groups. nih.gov | Enables highly specific, site-directed protein labeling with a wide variety of probes. nih.govnih.gov |
| Peptide Tag-Based Labeling | Fuses a short peptide tag to the protein of interest that can be specifically recognized and labeled by a synthetic probe. rsc.orgtum.de | Offers a modular and often straightforward approach for protein labeling. tum.de |
Future Research Directions and Emerging Avenues for Vinthionine Studies
Exploration of Novel Biochemical Pathways and Biological Roles of Vinthionine Beyond Current Understanding
This compound is primarily recognized for its hepatocarcinogenicity in mice and rats, a process involving covalent binding to hepatic DNA, RNA, and proteins. vulcanchem.comoup.com This binding leads to the activation of the H-ras oncogene, promoting uncontrolled cell proliferation. vulcanchem.comnih.gov While its direct mutagenicity in Salmonella typhimurium without metabolic activation is established, the precise mechanisms of its in vivo metabolic activation in bacteria and the liver remain under investigation. vulcanchem.comoup.commedkoo.com
Future studies could delve into the downstream effects of this compound-induced H-ras activation, exploring the subsequent signaling cascades and their contribution to tumorigenesis. Investigating whether this compound interacts with other oncogenes or tumor suppressor genes could provide a more comprehensive picture of its carcinogenic mechanisms. Furthermore, its structural similarity to methionine suggests that it may interfere with other metabolic pathways reliant on this essential amino acid. oup.com Research into how this compound affects protein synthesis, methylation reactions beyond those currently studied, and other metabolic functions could reveal novel biological roles. For instance, while it is known that L-methionine can inhibit the mutagenic activity of L-vinthionine, the broader implications of this interaction on cellular metabolism are not fully understood. aacrjournals.org
A study on the cellular processing of a related fluorinated amino acid in Escherichia coli surprisingly resulted in the incorporation of L-vinthionine into proteins. researchgate.net This finding opens up an entirely new avenue of research into the indirect bioincorporation of this compound into proteins, which could be exploited for various biotechnological applications. researchgate.net
Development of Advanced this compound-Derived Probes with Enhanced Specificity and Sensitivity for Diverse Biological Targets
S-adenosylthis compound (AdoVin), an analog of S-adenosylmethionine (SAM), has been successfully used as a mechanism-based probe for methyltransferases (MTases). vulcanchem.comnih.gov When AdoVin binds to an MTase, its vinyl sulfonium (B1226848) group reacts with substrate thiols, creating stable covalent adducts that can be detected by native mass spectrometry. vulcanchem.comnih.gov This technique allows for the identification of unknown MTase substrates. vulcanchem.com
The future in this area lies in designing and synthesizing a new generation of this compound-derived probes. These could be engineered with enhanced specificity for particular MTase families or even individual enzymes. Incorporating different reactive groups or reporter molecules, such as fluorophores, could increase their sensitivity and allow for visualization of enzyme activity within living cells. researchgate.net The development of probes that can cross cell membranes more efficiently would also be a significant advancement, enabling broader applications in cellular and in vivo studies. The IsoLAIT (Isotope-Labeled, Activity-based Identification and Tracking) framework, which uses probes like AdoVin, could be expanded to other enzyme systems beyond methyltransferases, such as glycosyltransferases and kinases. nih.gov
Application of Artificial Intelligence and Machine Learning in Predicting this compound's Interactions and Designing New Analogs
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical and biological research. researchgate.netresearchgate.net These technologies could be applied to predict the potential interactions of this compound and its analogs with a wide range of biological molecules. By analyzing its structural features, ML models could forecast its binding affinity to various proteins, not just MTases, potentially identifying new biological targets. rsc.org
Theoretical Investigations into this compound's Potential in Advanced Materials Science
While primarily studied in a biological context, the unique chemical structure of this compound, particularly its vinyl group, suggests potential applications in materials science. vulcanchem.comresearchgate.net Theoretical studies, such as computational modeling and simulations, could explore the polymerization potential of this compound or its derivatives. The vinyl sulfide (B99878) moiety could participate in various polymerization reactions, potentially leading to the creation of novel polymers with unique properties. researchgate.net
Investigations could focus on the electronic, optical, and mechanical properties of these hypothetical this compound-based materials. For example, the sulfur atom and the conjugated π-system of the vinyl sulfide could impart interesting conductive or optical properties. vulcanchem.com Theoretical calculations could predict the band gap, conductivity, and other key parameters of such materials, guiding future synthetic efforts. The ability of this compound to be incorporated into proteins also suggests possibilities for creating hybrid biomaterials with novel functionalities. researchgate.net
Identification of Collaborative Research Opportunities and Future Funding Landscapes in this compound Research
Future funding for this compound research will likely be driven by its potential impact on human health and technology. Grant proposals focused on its role in cancer, the development of novel enzymatic probes, and the creation of new biomaterials are likely to be competitive. Emphasizing the interdisciplinary nature of the research and the potential for translational outcomes will be key to securing funding from governmental agencies and private foundations focused on biomedical innovation and advanced materials.
Q & A
Q. What are the foundational steps to design a reproducible synthesis protocol for Vinthionine?
To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, catalyst ratios), purification methods (e.g., column chromatography conditions), and characterization techniques (e.g., NMR calibration standards). Include raw data for critical steps, such as yield calculations and spectral peaks, to allow independent verification .
Q. How should researchers select appropriate spectroscopic methods to characterize this compound’s purity and structure?
Use a combination of NMR (¹H, ¹³C), mass spectrometry, and FT-IR to cross-validate structural assignments. Calibrate instruments using certified reference materials and report solvent-specific peak shifts. For purity, integrate HPLC with UV-Vis detection and baseline correction protocols .
Q. What criteria define a robust literature review process for this compound’s known physicochemical properties?
Systematically catalog peer-reviewed studies, prioritizing journals with rigorous reproducibility standards. Extract data on melting points, solubility, and stability, noting experimental conditions (e.g., pH, temperature). Resolve discrepancies by comparing methodologies, such as solvent systems in solubility assays .
Q. How can researchers optimize sample preparation for this compound in biological assays?
Standardize dissolution protocols (e.g., DMSO concentration, sonication time) to avoid aggregation. Validate stability under assay conditions (e.g., 37°C, serum-containing media) using time-resolved UV-Vis spectroscopy. Include negative controls to distinguish compound effects from solvent artifacts .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across cell lines?
Conduct dose-response studies under standardized conditions (e.g., passage number, seeding density) and validate cell viability via orthogonal methods (MTT, ATP-based assays). Cross-reference genomic databases to account for cell-line-specific mutations affecting drug metabolism .
Q. How can computational modeling improve the understanding of this compound’s mechanism of action?
Perform molecular docking using high-resolution protein structures (e.g., from PDB) and validate predictions with mutagenesis experiments. Compare binding affinities across isoforms using free-energy perturbation simulations, adjusting for solvent models (e.g., explicit vs. implicit) .
Q. What methodologies address batch-to-batch variability in this compound’s synthetic yield?
Implement statistical design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, mixing speed). Use response surface modeling to optimize conditions and apply quality control thresholds (e.g., ±5% yield deviation) for process validation .
Q. How should researchers design a study to evaluate this compound’s pharmacokinetics in vivo?
Use LC-MS/MS for plasma concentration profiling, with internal standards to correct for matrix effects. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption rates and half-life. Include tissue distribution studies using radiolabeled analogs .
Q. What approaches validate the specificity of this compound’s interaction with a target protein?
Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with competitive binding assays using known inhibitors. Perform thermal shift assays (TSA) to confirm ligand-induced stabilization and cross-validate via X-ray crystallography .
Q. How can researchers reconcile discrepancies in this compound’s toxicity thresholds between in vitro and in vivo models?
Apply allometric scaling to adjust for metabolic differences and use physiologically based pharmacokinetic (PBPK) modeling. Include metabolite profiling (e.g., CYP450 assays) to identify species-specific detoxification pathways .
Methodological Guidelines
- Data Contradiction Analysis : Compare raw datasets (e.g., NMR spectra, bioactivity curves) rather than relying on published summaries. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and assess methodological variability .
- Experimental Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data in repositories like Zenodo and providing detailed metadata .
- Ethical Compliance : For studies involving human-derived samples, explicitly address informed consent protocols and data anonymization in line with institutional review board (IRB) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
